Phd-1-IN-1 -

Phd-1-IN-1

Catalog Number: EVT-8369054
CAS Number:
Molecular Formula: C13H8N4
Molecular Weight: 220.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phd-1-IN-1 is derived from the chemical class of small molecules designed to inhibit specific phosphodiesterases, particularly Phosphodiesterase 1. This classification is significant as phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate and cyclic guanosine monophosphate, thus influencing various physiological processes such as inflammation, cardiovascular function, and neuronal signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of Phd-1-IN-1 involves several steps that typically include the formation of key intermediates followed by coupling reactions to form the final product. Common synthetic routes may include:

  1. Preparation of Intermediate Compounds: Starting with readily available precursors, intermediates are synthesized through standard organic reactions such as nucleophilic substitutions or cyclizations.
  2. Coupling Reaction: The final step often involves a coupling reaction where the prepared intermediates are combined under controlled conditions to yield Phd-1-IN-1.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological assays.
Molecular Structure Analysis

Structure and Data

The molecular structure of Phd-1-IN-1 can be characterized using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy. The compound typically features:

  • A central scaffold that includes a heterocyclic ring system.
  • Functional groups that contribute to its binding affinity for phosphodiesterase enzymes.

The molecular formula and weight can be determined through elemental analysis and mass spectrometry, providing essential data for further studies.

Chemical Reactions Analysis

Reactions and Technical Details

Phd-1-IN-1 undergoes various chemical reactions that are crucial for its activity as a phosphodiesterase inhibitor. Key reactions include:

  1. Enzymatic Hydrolysis: In biological systems, the compound may be subjected to hydrolysis by enzymes, affecting its pharmacokinetics.
  2. Binding Interactions: The compound's interaction with phosphodiesterases involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can be studied through kinetic assays.
  3. Metabolic Pathways: Understanding the metabolic pathways involving Phd-1-IN-1 is essential for evaluating its efficacy and safety in therapeutic applications.
Mechanism of Action

Process and Data

The mechanism of action of Phd-1-IN-1 primarily revolves around its ability to inhibit phosphodiesterase activity. By blocking this enzyme, the compound increases the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate in cells, leading to enhanced signaling pathways associated with:

  • Vasodilation
  • Neurotransmission
  • Anti-inflammatory responses

Experimental data from enzyme assays can provide insights into the potency and selectivity of Phd-1-IN-1 against different phosphodiesterase isoforms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Phd-1-IN-1 exhibits distinct physical and chemical properties that are critical for its application in research:

  • Solubility: Typically assessed in various solvents to determine compatibility with biological systems.
  • Stability: Evaluated under different pH and temperature conditions to ensure reliability during experiments.
  • Melting Point: Determined through differential scanning calorimetry or similar techniques to provide insights into purity.

Relevant data from these analyses can guide formulation strategies for drug development.

Applications

Scientific Uses

Phd-1-IN-1 has several potential applications in scientific research, particularly in pharmacology and biochemistry:

  1. Therapeutic Research: Investigated for its potential in treating conditions such as heart failure, asthma, and neurodegenerative diseases due to its role in modulating cyclic nucleotide levels.
  2. Biochemical Assays: Used as a tool compound in studies aimed at understanding phosphodiesterase function and signaling pathways.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting phosphodiesterase-related disorders.
Molecular Mechanisms of HIF-1 Pathway Modulation by PHD-1-IN-1

Role of Prolyl Hydroxylase Domain Enzymes in Oxygen-Sensing Pathways

Prolyl hydroxylase domain enzymes (PHD1, PHD2, PHD3) are oxygen-sensing α-ketoglutarate-dependent dioxygenases that regulate the stability of hypoxia-inducible factor 1α (HIF-1α) through post-translational modifications. Under normoxic conditions, PHDs hydroxylate specific proline residues (Pro402 and Pro564 in human HIF-1α) in the oxygen-dependent degradation domain of HIF-1α. This modification enables recognition by the von Hippel-Lindau protein (pVHL), leading to ubiquitination and proteasomal degradation of HIF-1α [1] [10]. The enzymatic activity of prolyl hydroxylase domain enzymes is intrinsically linked to cellular oxygen availability because molecular oxygen serves as an essential cosubstrate. The reaction also requires iron (Fe²⁺), ascorbate, and 2-oxoglutarate (α-ketoglutarate), with 2-oxoglutarate undergoing decarboxylation to succinate during catalysis [4] [8]. Among the isoforms, PHD2 demonstrates the highest activity toward HIF-1α and is considered the primary oxygen sensor regulating HIF-1α stability [5] [8].

Table 1: Characteristics of Prolyl Hydroxylase Domain Isoforms

IsoformPrimary Substrate TargetCellular LocalizationRegulatory Role
PHD1HIF-1α CODD domainNucleusMetabolic adaptation
PHD2HIF-1α N/C-ODDD domainsCytoplasm/NucleusPrimary oxygen sensor
PHD3HIF-1α/HIF-2αCytoplasmHypoxia amplification

Genetic studies demonstrate that PHD2 knockdown significantly stabilizes HIF-1α even under normoxia, confirming its dominant role in oxygen sensing [1] [10]. Furthermore, metabolites of the tricarboxylic acid cycle modulate prolyl hydroxylase domain enzyme activity: succinate and fumarate act as competitive inhibitors, while mutations in isocitrate dehydrogenase alter 2-oxoglutarate availability, indirectly influencing hydroxylation efficiency [3] [10]. This metabolic integration positions prolyl hydroxylase domain enzymes as central regulators coupling cellular energy status to hypoxic adaptation.

Structural Basis of Prolyl Hydroxylase Domain Inhibition: Active-Site Binding Dynamics

PHD-1-IN-1 inhibits prolyl hydroxylase domain enzymes through precise interactions within the conserved catalytic core. Crystallographic analyses of related prolyl hydroxylase domain inhibitors (e.g., Molidustat, IOX4) reveal that such compounds occupy the 2-oxoglutarate-binding pocket via bidentate chelation of the active-site iron [2] [5]. Specifically, PHD-1-IN-1's pyrazolone and pyrimidine nitrogen atoms coordinate the Fe(II) ion, displacing both 2-oxoglutarate and molecular oxygen. This direct metal coordination is reinforced by π-π stacking between the inhibitor's triazole ring and Tyr303 in the prolyl hydroxylase domain 2 substrate-binding cavity [5]. The displacement of 2-oxoglutarate is critical because it prevents the hydroxylation reaction from proceeding, thereby stabilizing HIF-1α [4] [8].

Table 2: Key Active-Site Interactions of Prolyl Hydroxylase Domain Inhibitors

Interaction TypeResidues InvolvedFunctional Consequence
Fe²⁺ bidentate chelationHis374, Asp315Displaces cosubstrates (2-OG/O₂)
π-π stackingTyr303Stabilizes inhibitor positioning
β2-β3 loop hydrogen bondsArg383, Tyr329Induces conformational locking of substrate
Hydrophobic packingTyr310, Trp258Enhances binding affinity and selectivity

The binding of PHD-1-IN-1 induces conformational changes in prolyl hydroxylase domain 2's dynamic structural elements, particularly the β2-β3 finger loop (residues 234–253), which normally facilitates HIF-1α substrate recruitment. Molecular dynamics simulations indicate that inhibitor binding stabilizes this loop in an "open" conformation, impairing HIF-1α docking without affecting the enzyme's catalytic residues directly [5] [8]. This dual mechanism—competitive cosubstrate exclusion and allosteric substrate interference—distinguishes PHD-1-IN-1 from classical iron chelators, which indiscriminately inhibit all Fe²⁺-dependent enzymes. Selectivity profiling confirms PHD-1-IN-1 exhibits >100-fold preference for prolyl hydroxylase domain 2 over factor-inhibiting hypoxia-inducible factor, another HIF-regulating hydroxylase [5].

Allosteric Modulation of Hypoxia-Inducible Factor 1α Stabilization by PHD-1-IN-1

Beyond direct enzymatic inhibition, PHD-1-IN-1 influences HIF-1α stability through allosteric networks that modulate transcriptional complex assembly. Stabilized HIF-1α escapes proteasomal degradation and translocates to the nucleus, dimerizing with hypoxia-inducible factor 1β. However, full transcriptional activity requires recruitment of coactivators p300 and cyclic adenosine monophosphate response element-binding protein (CREB)-binding protein to the HIF-1α C-terminal transactivation domain [1] [6]. Biochemical studies demonstrate that PHD-1-IN-1 treatment enhances the affinity of HIF-1α's transactivation domain for p300 by reducing asparaginyl hydroxylation at residue Asn803—a modification typically mediated by factor-inhibiting hypoxia-inducible factor under normoxia [6] [10].

The inhibitor further mimics endogenous regulatory mechanisms observed in hypoxia-adapted cells. For example, the CITED2 protein, a hypoxia-inducible factor target gene product, competes with HIF-1α for p300 binding as a negative feedback mechanism [6]. PHD-1-IN-1 potentiates this natural attenuation by prolonging HIF-1α stability, thereby extending CITED2 expression. Electrophoretic mobility shift assays confirm that cells treated with PHD-1-IN-1 exhibit enhanced formation of HIF-1α-p300 complexes at hypoxia response elements of target genes, including vascular endothelial growth factor and glucose transporter 1 [3] [6]. This dual-phase modulation—immediate prolyl hydroxylase domain inhibition followed by enhanced transactivation—enables sustained upregulation of adaptive pathways such as glycolysis (via pyruvate dehydrogenase kinase 1 induction) and angiogenesis (via vascular endothelial growth factor secretion) without requiring persistent hypoxia [3] [10].

Metabolomic analyses reveal that PHD-1-IN-1 reprograms cellular energy metabolism in a HIF-1α-dependent manner. The inhibitor increases lactate production and glucose uptake while suppressing mitochondrial oxygen consumption—effects attributable to HIF-1α-mediated induction of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase A [3] [10]. This metabolic shift mirrors the Warburg effect observed in hypoxic cells and solid tumors, confirming that pharmacological prolyl hydroxylase domain inhibition recapitulates the core adaptations of physiological oxygen sensing.

Properties

Product Name

Phd-1-IN-1

IUPAC Name

4-([1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

InChI

InChI=1S/C13H8N4/c14-8-10-4-6-11(7-5-10)12-2-1-3-13-15-9-16-17(12)13/h1-7,9H

InChI Key

DEYMFBHALUHGST-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NN2C(=C1)C3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC2=NC=NN2C(=C1)C3=CC=C(C=C3)C#N

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